N-(3-methoxypropyl)-2-(2-oxo-3-phenylimidazolidin-1-yl)acetamide
Description
Properties
IUPAC Name |
N-(3-methoxypropyl)-2-(2-oxo-3-phenylimidazolidin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O3/c1-21-11-5-8-16-14(19)12-17-9-10-18(15(17)20)13-6-3-2-4-7-13/h2-4,6-7H,5,8-12H2,1H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQHWJZPPWPXCFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)CN1CCN(C1=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methoxypropyl)-2-(2-oxo-3-phenylimidazolidin-1-yl)acetamide typically involves the following steps:
Formation of the Imidazolidinone Ring: This can be achieved by reacting an appropriate amine with a carbonyl compound under acidic or basic conditions.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction.
Attachment of the Methoxypropyl Group: This step involves the alkylation of the imidazolidinone ring with a methoxypropyl halide.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-methoxypropyl)-2-(2-oxo-3-phenylimidazolidin-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Its pharmacological properties could be explored for therapeutic applications.
Industry: The compound might be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(3-methoxypropyl)-2-(2-oxo-3-phenylimidazolidin-1-yl)acetamide would depend on its specific biological target. Generally, compounds of this class can interact with enzymes, receptors, or other proteins, modulating their activity. The imidazolidinone ring and phenyl group may play a role in binding to the target site, influencing the compound’s efficacy and selectivity.
Comparison with Similar Compounds
Structural Differences :
- The methoxypropyl chain in the target compound is replaced by a hydroxy-dimethylethyl group.
- The imidazolidinone ring is absent; instead, a simpler 3-methylbenzamide backbone is present.
Functional Implications :
- The hydroxy group may confer higher polarity compared to the methoxypropyl chain, influencing solubility and crystallinity.
Table 1: Key Structural and Functional Comparisons
| Feature | Target Compound | N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide |
|---|---|---|
| Functional Groups | Methoxypropyl, imidazolidinone, acetamide | Hydroxy-dimethylethyl, benzamide |
| Directing Groups | Potential imidazolidinone-based H-bonding | N,O-bidentate directing group |
| Synthesis Method | Likely amide coupling or cyclization (inferred) | Acylation of 3-methylbenzoyl chloride with amino alcohol |
| Applications | Undisclosed (speculative: drug design, coordination chemistry) | Metal-catalyzed C–H activation |
Sodium Bis[4-hydroxy-3-[(2-hydroxy-1-naphthyl)azo]-N-(3-methoxypropyl)benzenesulphonamidato]cobaltate
Structural Similarities :
- Both compounds share the N-(3-methoxypropyl) substituent, suggesting a role in coordination chemistry or solubility enhancement.
Functional Differences :
- The cobaltate complex incorporates azo and sulfonamidato groups, enabling use as a dye or catalyst, whereas the target compound’s imidazolidinone ring may prioritize bioactivity or intermolecular H-bonding .
Table 2: Substituent-Driven Functional Contrasts
| Feature | Target Compound | Cobaltate Complex |
|---|---|---|
| Core Structure | Acetamide with imidazolidinone | Cobalt coordination complex with azo and sulfonamidato |
| Key Substituent | 3-Methoxypropyl | 3-Methoxypropyl (shared) |
| Primary Use | Speculative: Pharmaceuticals | Dyes, catalysts |
N-(3-Methoxypropyl)-2-(methylamino)acetamide
Structural Parallels :
- Both compounds feature a methoxypropyl-acetamide backbone.
Divergences :
Functional Insights :
Hydrogen-Bonding and Crystallographic Behavior
The imidazolidinone ring in the target compound may engage in graph-set hydrogen-bonding patterns (e.g., R₂²(8) motifs), akin to trends observed in supramolecular chemistry . This contrasts with simpler amides (e.g., ), where fewer H-bond donors/acceptors limit aggregation complexity.
Biological Activity
N-(3-methoxypropyl)-2-(2-oxo-3-phenylimidazolidin-1-yl)acetamide, with the CAS number 1251575-15-1, is a compound of interest due to its potential biological activities. This article explores its synthesis, chemical properties, and biological activities, supported by relevant data and case studies.
The molecular formula of this compound is C₁₅H₂₁N₃O₃, with a molecular weight of approximately 273.35 g/mol. The structure features an imidazolidinone core, which is significant for its biological activity.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate precursors to form the imidazolidinone ring. The detailed synthetic pathway can be found in chemical literature focusing on similar compounds. The synthesis generally requires careful control of reaction conditions to ensure high yield and purity.
Antioxidant Activity
Recent studies have indicated that compounds with similar structures often exhibit antioxidant properties. For instance, derivatives containing phenolic groups have shown significant radical scavenging activity. Although specific data for this compound is limited, it is reasonable to hypothesize potential antioxidant activity based on structural similarities.
Enzyme Inhibition
Compounds with imidazolidinone moieties have been investigated for their ability to inhibit various enzymes, including cholinesterases. In particular, the inhibition of acetylcholinesterase (AChE) is crucial for treating neurodegenerative diseases such as Alzheimer's.
Table 1: Summary of Enzyme Inhibition Studies
Case Studies
- Cholinesterase Inhibition : A study on related compounds demonstrated varying degrees of inhibition against AChE and butyrylcholinesterase (BChE). Compounds that shared structural features with this compound showed promising results, suggesting that this compound could also possess similar inhibitory effects.
- Radical Scavenging : Preliminary tests on structurally analogous compounds indicated effective DPPH radical scavenging activity, which is a common assay for evaluating antioxidant potential. The results were quantified in terms of IC50 values, which reflect the concentration required to inhibit 50% of the radical activity.
Research Findings
Research has highlighted the significance of structure–activity relationships (SAR) in determining the biological efficacy of compounds like this compound. Modifications in the chemical structure can lead to enhanced biological activities or selectivity towards specific targets.
Future Directions
Further research is necessary to elucidate the exact biological mechanisms and therapeutic potentials of this compound. Potential studies could include:
- In Vivo Studies : To evaluate pharmacokinetics and therapeutic efficacy.
- Molecular Docking Studies : To predict binding affinities and interactions with target enzymes.
Q & A
Q. Table 1. Critical Reaction Parameters
| Parameter | Optimal Range | Impact | Reference |
|---|---|---|---|
| Temperature | 60–80°C | Reduces by-products | |
| Solvent | DCM/THF | Enhances intermediate solubility | |
| Reaction Time | 4–6 hours | Ensures complete conversion |
Basic: Which analytical techniques are most effective for confirming structural integrity and purity?
Methodological Answer:
A multi-technique approach is essential:
- ¹H/¹³C NMR : Assigns protons and carbons (e.g., imidazolidinone δ 3.1–4.2 ppm for methylene groups; acetamide carbonyl δ ~170 ppm) .
- HPLC : Monitors purity (>95% via C18 column, acetonitrile/water gradient) .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., [M+H]+ with <2 ppm error) .
Q. Table 2. Analytical Parameters for Structural Confirmation
| Technique | Key Parameters | Reference |
|---|---|---|
| ¹H NMR | δ 3.1–4.2 ppm (imidazolidinone) | |
| HPLC | Retention time ±0.1 min | |
| HRMS | Exact mass (e.g., 345.1574) |
Basic: How should researchers design initial biological screening assays for this compound?
Methodological Answer:
- Target Selection : Prioritize enzymes/receptors with structural homology to known imidazolidinone targets (e.g., kinases, GPCRs) .
- In Vitro Assays : Use fluorescence polarization for binding affinity or colorimetric assays (e.g., NADH depletion for oxidoreductases) .
- Dose-Response : Test 0.1–100 µM concentrations to calculate IC₅₀/EC₅₀ values .
Advanced: What strategies resolve contradictions in biological activity data across experimental models?
Methodological Answer:
- Orthogonal Assays : Validate enzyme inhibition (e.g., SPR for binding kinetics vs. functional cellular assays) .
- Pharmacokinetic Profiling : Assess plasma protein binding and metabolic stability (e.g., liver microsome assays) to explain in vitro-in vivo discrepancies .
- Computational Cross-Validation : Use molecular dynamics (MD) to simulate target interactions under varying conditions .
Advanced: How can computational modeling predict the mechanism of action?
Methodological Answer:
- Molecular Docking : Screen against structural databases (PDB) to identify binding poses in kinase ATP pockets .
- QSAR Modeling : Correlate substituent effects (e.g., methoxypropyl chain length) with activity .
- Pathway Analysis : Integrate RNA-seq data post-treatment to map affected signaling nodes (e.g., apoptosis pathways) .
Advanced: What approaches elucidate metabolic stability and pharmacokinetics?
Methodological Answer:
- In Vitro ADME :
- CYP450 Inhibition : Use fluorogenic substrates in human liver microsomes .
- Plasma Stability : Incubate compound in plasma (37°C, 24h) and quantify via LC-MS .
- In Vivo Studies : Administer 10 mg/kg (IV/PO) in rodents; collect plasma/tissues for PK modeling .
Advanced: How to address low reproducibility in scaled-up synthesis?
Methodological Answer:
- Flow Chemistry : Continuous reactors improve heat/mass transfer for imidazolidinone ring formation .
- Design of Experiments (DoE) : Optimize variables (e.g., stoichiometry, mixing rate) via response surface methodology .
- Process Analytical Technology (PAT) : In-line FTIR monitors reaction progress in real time .
Advanced: How to identify off-target interactions in complex systems?
Methodological Answer:
- Chemoproteomics : Use immobilized compound probes to capture binding proteins from cell lysates .
- Thermal Shift Assays : Detect protein stabilization upon compound binding via differential scanning fluorimetry .
- CRISPR Screening : Identify gene knockouts that modulate compound efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
